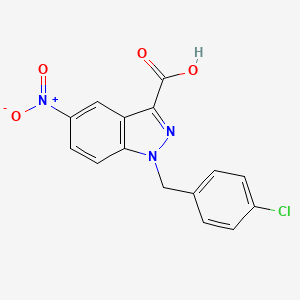
5,5'-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde is an organic compound with the molecular formula C20H16N2O2 and a molecular weight of 316.35 g/mol . This compound is characterized by the presence of two picolinaldehyde groups attached to a 2,5-dimethyl-1,4-phenylene core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5,5’-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde typically involves the reaction of 2,5-dimethyl-1,4-phenylenediamine with pyridine-2-carboxaldehyde under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve consistent quality and efficiency.
Chemical Reactions Analysis
5,5’-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5’-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of enzyme mechanisms and as a fluorescent probe for detecting specific biomolecules.
Medicine: Research into its potential therapeutic applications, including its role as an intermediate in drug synthesis, is ongoing.
Mechanism of Action
The mechanism by which 5,5’-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde exerts its effects involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparison with Similar Compounds
5,5’-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde can be compared with other similar compounds such as:
5,5’-(1,4-phenylene)dipicolinaldehyde: This compound lacks the dimethyl groups, which can affect its reactivity and applications.
2,5-Dimethyl-1,4-phenylenediamine: This precursor compound is used in the synthesis of 5,5’-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde and has different chemical properties and applications.
The presence of the dimethyl groups in 5,5’-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde enhances its stability and reactivity, making it unique among similar compounds.
Properties
Molecular Formula |
C20H16N2O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
5-[4-(6-formylpyridin-3-yl)-2,5-dimethylphenyl]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C20H16N2O2/c1-13-7-20(16-4-6-18(12-24)22-10-16)14(2)8-19(13)15-3-5-17(11-23)21-9-15/h3-12H,1-2H3 |
InChI Key |
ROKIJWKCHFIFJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CN=C(C=C2)C=O)C)C3=CN=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13727384.png)
![Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13727395.png)
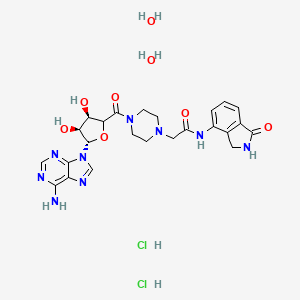
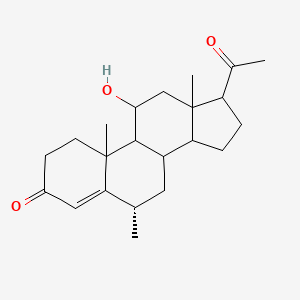
![1-[1-(1,3-Benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13727412.png)
![5-Chloro-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13727418.png)
![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine](/img/structure/B13727422.png)
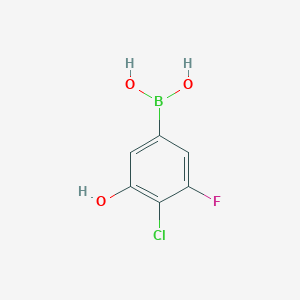
![Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B13727433.png)
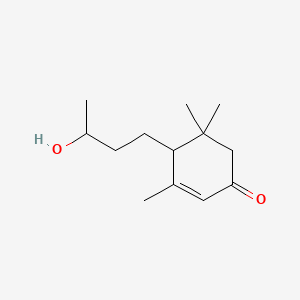
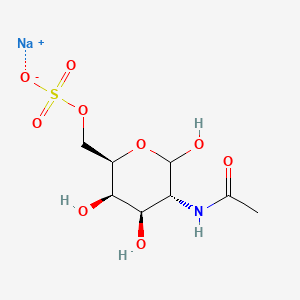
![Oxazolo[4,5-c]quinoline-2-thiol](/img/structure/B13727447.png)
